![molecular formula C22H18N2O3 B2572776 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-84-8](/img/structure/B2572776.png)
2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as GSK3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the family of benzoisoquinoline derivatives and has been shown to have significant effects on various physiological and biochemical processes.
Scientific Research Applications
Antiproliferative Agents
The compound’s scaffold has been explored for its antiproliferative activity. Previous studies have shown that lamellarin-resembling annelated azaheterocyclic carbaldehydes and related imino adducts, sharing the 1-phenyl-5,6-dihydropyrrolo [2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, exhibit cytotoxic effects in certain tumor cells. Moreover, these derivatives may reverse multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) .
Inhibition of Multidrug Resistance (MDR)
The compound derivatives were evaluated for their ability to selectively inhibit P-gp-mediated MDR. Among them, a morpholinomethyl Mannich base (8c) demonstrated promising results. It exhibited cytotoxicity against various tumor cell lines (RD, HCT116, HeLa, A549) in the low micromolar range (IC50 < 20 μM). Additionally, it effectively inhibited the efflux pumps P-gp and MRP1, both responsible for MDR, with IC50 values of 0.45 μM and 12.1 μM, respectively .
Mechanism of Action
Target of action
Isoquinoline derivatives, which “2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a part of, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
The exact mode of action can vary greatly depending on the specific isoquinoline derivative. Some isoquinoline derivatives are known to interact with DNA or various enzymes, while others might interact with specific receptors or ion channels .
Biochemical pathways
Again, the affected pathways can vary greatly depending on the specific isoquinoline derivative. Some might affect neurotransmitter systems, while others might affect cellular signaling pathways or metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Isoquinoline derivatives, due to their aromatic nature, might have good absorption and distribution properties, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some isoquinoline derivatives might have anti-inflammatory, analgesic, or anti-cancer effects, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the presence of certain enzymes might increase the metabolism of the compound, thereby reducing its efficacy .
properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(26)24(21)17-9-7-16(8-10-17)23-11-13-27-14-12-23/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMIIADVHEBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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